1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid - 338747-41-4

1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Catalog Number: EVT-263734
CAS Number: 338747-41-4
Molecular Formula: C18H15NO4
Molecular Weight: 309.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) is a synthetic, low molecular weight compound extensively investigated for its pharmacological activity. [, , , , , ] 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is recognized as a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR). [, , , , , ] This receptor subtype plays a critical role in various neurological processes, making 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid a valuable tool in studying cognitive function and potential therapeutic interventions for neurological disorders. [, , ]

Molecular Structure Analysis

1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is characterized by a tricyclic scaffold containing a quinoline-4(3H)-one core. [] This core structure is linked to a 4-methoxybenzyl group and a carboxylic acid moiety. Studies exploring structure-activity relationships have identified the tricyclic scaffold as crucial for 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid's activity. [] Modifications to the core structure, particularly the removal of the peripheral benzene ring, significantly impact binding affinity and positive cooperativity with acetylcholine at the M1 mAChR. []

Mechanism of Action

1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exerts its effects by acting as a positive allosteric modulator of the M1 mAChR. [, , , , , ] Unlike orthosteric agonists that directly activate the receptor by binding to the acetylcholine binding site, 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid binds to an allosteric site on the M1 mAChR. [, ] This binding enhances the receptor's affinity for acetylcholine and potentiates downstream signaling cascades. [, , , ] 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid's ability to modulate M1 mAChR activity without directly mimicking acetylcholine makes it a promising target for therapeutic development, potentially offering greater selectivity and reduced side effects compared to traditional agonists.

Investigating M1 mAChR Activation:

1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid serves as a valuable tool for studying the activation mechanisms of the M1 mAChR. Researchers have employed 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid to identify specific phosphorylation sites on the receptor following agonist stimulation, shedding light on downstream signaling pathways. [] This research contributes to understanding how M1 mAChR activation translates into cellular responses relevant to cognitive function.

Applications

Preclinical studies utilize 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid to investigate its potential in treating cognitive deficits associated with disorders like Alzheimer's disease and schizophrenia. [, ] Animal models of these conditions demonstrate that 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, alone or in combination with existing antipsychotics, can improve cognitive performance in tasks related to sensorimotor gating and spatial memory. [] This research suggests that targeting the M1 mAChR with PAMs like 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid holds promise for developing novel therapies for cognitive impairment.

Structure-Activity Relationship Studies:

Researchers utilize 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid as a lead compound to design and synthesize novel M1 mAChR PAMs with improved properties. [, ] Structure-activity relationship studies identify crucial structural elements within 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid that contribute to its activity and selectivity for the M1 mAChR. [, ] These studies highlight the potential for optimizing 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid's structure to enhance its potency, selectivity, and drug-like properties.

Future Directions
  • Further optimization of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives: Continued exploration of novel chemical scaffolds and modifications to the 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid structure may lead to the development of more potent and selective M1 mAChR PAMs with improved pharmacological profiles. [, ]
  • Clinical trials for cognitive disorders: Promising preclinical results warrant further investigation of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and its derivatives in clinical trials for treating cognitive deficits in humans, particularly in conditions like Alzheimer's disease and schizophrenia. []
  • Investigating subtype-selective hybrid ligands: Research on hybrid ligands combining elements of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with other mAChR modulators may lead to the development of highly selective compounds targeting specific mAChR subtypes, offering therapeutic advantages for various neurological and psychiatric disorders. []

Benzoquinazolinone 1

  • Compound Description: Benzoquinazolinone 1 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR). It exhibits significantly higher potency compared to the prototypical PAM, 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (BQCA) .
  • Relevance: Benzoquinazolinone 1 shares a similar core structure with BQCA, but incorporates an additional fused benzene ring. This structural modification contributes to its increased potency as an M1 mAChR PAM .

7/8-methyl substituted quinazolin-4(3H)-ones

  • Relevance: These findings highlight the importance of the tricyclic core in BQCA for its activity and suggest that the quinazolin-4(3H)-one core, particularly with 7/8-methyl substitutions, presents a promising scaffold for developing novel M1 mAChR PAMs with potentially improved physicochemical properties .
  • Compound Description: This class of compounds represents another novel scaffold for M1 mAChR PAMs . Within this series, some compounds exhibited comparable binding affinities to BQCA but demonstrated markedly improved positive cooperativity with acetylcholine. They also maintained excellent selectivity for the M1 mAChR .
  • Relevance: The discovery of 4-phenylpyridin-2-one derivatives as M1 mAChR PAMs expands the available chemical diversity beyond BQCA and its close analogs. The diverse pharmacological profiles observed within this series, ranging from high intrinsic efficacy to pure PAM activity, make them valuable tools for dissecting M1 mAChR pharmacology and exploring potential therapeutic applications .

Iperoxo-BQCA hybrid ligands

  • Relevance: While not directly enhancing M1 activity like BQCA, these hybrid ligands provide valuable insights into the structure-activity relationships of muscarinic ligands. The unexpected M2/M4 selectivity observed suggests a potential steric interaction between the allosteric pharmacophore of iperoxo and the allosteric site of certain mAChR subtypes, influencing their subtype selectivity and efficacy .

Properties

CAS Number

338747-41-4

Product Name

BQCA

IUPAC Name

1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

InChI

InChI=1S/C18H15NO4/c1-23-13-8-6-12(7-9-13)10-19-11-15(18(21)22)17(20)14-4-2-3-5-16(14)19/h2-9,11H,10H2,1H3,(H,21,22)

InChI Key

BZBBTGCKPRSPGF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

1-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
BQCA compound
sodium 1-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.